4-Chloro-2,5-dimethylaniline;hydrochloride
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Overview
Description
4-Chloro-2,5-dimethylaniline;hydrochloride is an organic compound with the molecular formula C8H10ClN.HCl. It is a derivative of aniline, featuring a chloro group and two methyl groups attached to the benzene ring. This compound is commonly used in laboratory settings and has various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2,5-dimethylaniline;hydrochloride typically involves the chlorination of 2,5-dimethylaniline. This process can be carried out using chlorine gas or other chlorinating agents under controlled conditions to ensure selective substitution at the desired position on the benzene ring .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination reactions using advanced equipment to maintain safety and efficiency. The reaction conditions are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2,5-dimethylaniline;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chloro group to a hydrogen atom, yielding 2,5-dimethylaniline.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products:
Oxidation: Quinones or other oxidized derivatives.
Reduction: 2,5-Dimethylaniline.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chloro-2,5-dimethylaniline;hydrochloride has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for potential therapeutic applications and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Chloro-2,5-dimethylaniline;hydrochloride involves its interaction with specific molecular targets and pathways. The chloro and methyl groups on the benzene ring influence its reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological processes and chemical reactions, making it a valuable compound in research and industrial applications .
Comparison with Similar Compounds
4-Chloro-2,6-dimethylaniline: Similar structure but with different positions of the methyl groups.
2,4-Dimethylaniline: Lacks the chloro group but has two methyl groups at different positions.
4-Chloro-2,5-dimethoxyphenethylamine: Contains methoxy groups instead of methyl groups .
Uniqueness: 4-Chloro-2,5-dimethylaniline;hydrochloride is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. This makes it particularly useful in targeted research and industrial applications where specific reactivity and interactions are required .
Properties
CAS No. |
62564-48-1 |
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Molecular Formula |
C8H11Cl2N |
Molecular Weight |
192.08 g/mol |
IUPAC Name |
4-chloro-2,5-dimethylaniline;hydrochloride |
InChI |
InChI=1S/C8H10ClN.ClH/c1-5-4-8(10)6(2)3-7(5)9;/h3-4H,10H2,1-2H3;1H |
InChI Key |
LQTXINRZBNNCJE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)C)N.Cl |
Origin of Product |
United States |
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